4-(4-Chlorobenzoyl)quinoline; 97%
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Description
Molecular Structure Analysis
The molecular structure of 4-(4-Chlorobenzoyl)quinoline is characterized by the presence of a quinoline ring and a 4-chlorobenzoyl group. In a related compound, quinolin-8-yl 4-chlorobenzoate, X-ray diffraction analyses showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions . The molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .Physical And Chemical Properties Analysis
4-(4-Chlorobenzoyl)quinoline is a colorless liquid chemical . Quinoline, a related compound, has a boiling point of 237 degrees Celsius and is sparingly soluble in water due to the presence of hydrophobic carbon chains .Safety And Hazards
Future Directions
Quinoline derivatives have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry . Future research could focus on the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives . Additionally, the synthesis of organic intermediates via green chemistry and their utilization in the synthesis of biologically active compounds is a promising area of research .
properties
IUPAC Name |
(4-chlorophenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEKSMMJCMLXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(quinolin-3-yl)methanone |
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